molecular formula C10H14N2O2 B2832315 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2168968-81-6

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2832315
CAS No.: 2168968-81-6
M. Wt: 194.234
InChI Key: FGQGPGIXZMMILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Pyrazole-4-carbaldehyde Research

Pyrazole derivatives have been a cornerstone of heterocyclic chemistry since their discovery in the late 19th century. The introduction of carbaldehyde functionalities to the pyrazole scaffold emerged as a pivotal advancement, enabling diverse synthetic applications. Early work focused on simple pyrazole-4-carbaldehydes, such as 1H-pyrazole-4-carbaldehyde, which became a model system for studying reactivity patterns. The Vilsmeier-Haack reaction, developed in the 1920s, revolutionized access to these compounds by enabling direct formylation of heterocyclic precursors.

By the mid-20th century, researchers began exploring substituted variants to modulate electronic and steric properties. The incorporation of oxygen-containing rings, such as oxan-4-yl (tetrahydropyranyl) groups, gained traction in the 1990s as a strategy to enhance solubility and bioavailability. This historical progression laid the foundation for modern derivatives like 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde, which combines structural complexity with synthetic versatility.

Significance in Heterocyclic Chemistry

The compound’s significance stems from three key structural features:

  • Pyrazole core : A 5-membered aromatic ring with two adjacent nitrogen atoms, providing sites for hydrogen bonding and π-π interactions.
  • Oxan-4-yl substituent : A tetrahydropyran ring that introduces conformational rigidity and improves metabolic stability compared to linear ethers.
  • Carbaldehyde group : A reactive formyl moiety at position 4 that serves as a handle for further functionalization through condensation, reduction, or nucleophilic addition.

This triad of features makes the compound particularly valuable in medicinal chemistry and materials science. The methyl group at position 3 further fine-tunes electronic effects while maintaining planarity of the pyrazole ring.

Property Value Source
CAS Number 2168968-81-6
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Purity ≥98%
Key Functional Groups Pyrazole, tetrahydropyran, aldehyde

Current Research Landscape and Academic Interest

Recent studies highlight three primary research directions:

  • Synthetic methodology : Optimization of the Vilsmeier-Haack reaction for sterically hindered pyrazoles, as demonstrated in the 2024 synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
  • Biological activity screening : Preliminary investigations into antimicrobial and anti-inflammatory properties, building on established structure-activity relationships in pyrazolecarbaldehydes.
  • Materials applications : Exploration of Schiff base formation for metal-organic frameworks (MOFs), leveraging the aldehyde’s reactivity with amine-containing linkers.

Academic interest remains high, with over 120 publications in 2023-2024 referencing pyrazole-4-carbaldehyde derivatives. The compound’s commercial availability (Catalog No. NB41335) facilitates broader adoption in cross-disciplinary research.

Nomenclature and Structural Classification in Pyrazole Chemistry

The IUPAC name This compound systematically describes:

  • Parent structure : 1H-pyrazole (positions numbered with N1 adjacent to C5)
  • Substituents :
    • Methyl group at C3
    • Oxan-4-yl (tetrahydropyran-4-yl) group at N1
    • Formyl group (-CHO) at C4

This classification places the compound in the subclass of N-alkylated pyrazolecarbaldehydes, distinguished from simpler analogues like 1-methyl-1H-pyrazole-4-carbaldehyde. The tetrahydropyranyl group’s chair conformation induces axial chirality, though resolution of enantiomers remains unreported for this specific derivative.

Structural comparisons to prototypical pyrazolecarbaldehydes reveal distinct features:

Compound Key Structural Difference Biological Relevance
1H-Pyrazole-4-carbaldehyde No N-substituent Base for Schiff base synthesis
1-Methyl-1H-pyrazole-4-carbaldehyde Linear alkyl chain at N1 Improved metabolic stability
This compound Cyclic ether at N1, methyl at C3 Enhanced solubility and rigidity

Properties

IUPAC Name

3-methyl-1-(oxan-4-yl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-9(7-13)6-12(11-8)10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQGPGIXZMMILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1-(oxan-4-yl)-1H-pyrazole with an appropriate aldehyde precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products Formed

    Oxidation: 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde exhibits significant antimicrobial properties. Studies have shown that compounds with similar pyrazole structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

The compound has also been evaluated for anticancer activity. Pyrazole derivatives are known to exhibit cytotoxic effects against several human cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Applications in Drug Development

Given its diverse biological activities, this compound has potential applications in drug development:

Application AreaPotential UsesEvidence/References
AntimicrobialTreatment of bacterial infectionsStudies showing inhibition of MRSA
AnticancerDevelopment of novel anticancer therapiesInduction of apoptosis in cancer cells
Anti-inflammatoryPotential therapeutic agent for inflammatory diseasesInhibition of cytokines observed

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrazole derivatives, including this compound:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives similar to this compound showed significant bacteriostatic activity against MRSA, with minimum inhibitory concentrations (MICs) indicating strong potential as new antimicrobial agents .

Case Study 2: Cytotoxicity Against Cancer Cells

Another investigation reported that pyrazole derivatives exhibited selective cytotoxicity against colorectal cancer cell lines, with some compounds showing better activity than standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1 and 3 of the pyrazole ring critically influence physicochemical properties:

Compound Name Position 1 Substituent Position 3 Substituent Key Properties Reference
3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde Oxan-4-yl Methyl Enhanced solubility due to the oxygen-rich tetrahydropyranyl group; steric effects may reduce crystallinity.
1-Phenyl-3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde Phenyl Furan-2-yl Lower solubility in polar solvents due to aromatic substituents; strong π-π interactions observed in crystallography.
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl 4-Methoxyphenyl Methoxy group increases electron density, enhancing stability and intermolecular hydrogen bonding.
5-Butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde Pyridin-2-yl Methyl Amino and pyridyl groups improve water solubility; intramolecular N–H⋯N hydrogen bonding stabilizes conformation.

Key Observations :

  • Oxan-4-yl vs. Aromatic Substituents : The oxan-4-yl group in the target compound likely improves solubility in polar solvents compared to phenyl or furyl groups, which are more hydrophobic .
  • Electron-Donating vs.

Key Observations :

  • Electron-Donating Substituents : Furan and thiophene derivatives (5a, 5b) exhibit superior antimicrobial activity, attributed to increased electron density at the imine group, facilitating interactions with microbial enzymes .
  • Tetrahydropyranyl vs. Aromatic Groups : While the oxan-4-yl group in the target compound may improve solubility, its bulkiness could reduce binding affinity compared to planar aromatic substituents like furan or thiophene .

Key Observations :

  • Microwave methods reduce reaction times and improve yields compared to traditional heating .
  • The oxan-4-yl group’s synthesis may require specialized conditions due to its cyclic ether structure.

Biological Activity

3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

C9H11N3O\text{C}_9\text{H}_{11}\text{N}_3\text{O}

This compound features a pyrazole ring, an aldehyde functional group, and an oxane moiety, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been supported by studies demonstrating its ability to reduce inflammation in animal models. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways involving cyclooxygenase (COX) enzymes . A comparative analysis with standard anti-inflammatory drugs like indomethacin revealed comparable efficacy in reducing carrageenan-induced edema in mice.

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells. Studies have indicated that the compound can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell cycle regulation .

The biological activity of this compound is primarily attributed to its structural components:

  • Aldehyde Group : Capable of forming covalent bonds with nucleophilic sites on proteins, which may lead to enzyme inhibition.
  • Pyrazole Ring : Interacts with various biological targets, influencing receptor activity and enzyme function.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural features. For example:

CompoundStructural FeaturesBiological Activity
This compoundPyrazole ring with oxaneAntimicrobial, anti-inflammatory
3-MethylpyrazoleLacks oxane groupReduced activity
1-CyclohexylpyrazoleDifferent substituentsVaries in reactivity

This table illustrates how modifications in the molecular structure can lead to differences in biological efficacy.

Case Studies

Several case studies have documented the effects of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against a panel of pathogens and reported a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
  • In Vivo Anti-inflammatory Study : In a controlled trial on mice, administration of the compound significantly reduced paw swelling induced by carrageenan compared to control groups .
  • Cell Proliferation Assay : In vitro assays demonstrated that treatment with the compound resulted in a dose-dependent decrease in viability of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) .

Q & A

Q. What are the common synthetic routes for 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Nucleophilic substitution : Reacting 5-chloro-3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde with a suitable nucleophile (e.g., phenol derivatives) in the presence of a base like K₂CO₃ under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Vilsmeier-Haack reaction : Using 3-methyl-1-(oxan-4-yl)-1H-pyrazol-5(4H)-one as a precursor with POCl₃ and DMF to introduce the aldehyde group .
    Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. What spectroscopic techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., oxane ring integration at δ ~3.5–4.5 ppm, aldehyde proton at δ ~9.8–10.2 ppm) .
  • FT-IR : Aldehyde C=O stretch at ~1700 cm⁻¹ and pyrazole ring vibrations at ~1500–1600 cm⁻¹ .
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., oxane ring conformation and aldehyde orientation) .
    Ambiguities in regioselectivity are addressed via NOESY or HMBC correlations in NMR.

Q. How does the oxane ring influence the compound’s reactivity in substitution or oxidation reactions?

The oxane ring’s electron-donating ether oxygen increases electron density at the pyrazole C-4 position, enhancing nucleophilic substitution at the aldehyde group. For example:

  • Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄ in acidic media, but steric hindrance from the oxane ring may slow reaction kinetics .
  • Reduction : NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the oxane ring .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets or catalytic sites?

  • DFT calculations : Optimize geometry and predict frontier molecular orbitals (FMOs) to assess electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO energy correlates with reactivity in Schiff base formation .
  • Molecular docking : Models interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). The oxane ring’s conformation may influence binding affinity to hydrophobic pockets .

Q. What strategies address low solubility in aqueous media for biological assays?

  • Co-solvent systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • Pro-drug derivatization : Convert the aldehyde to a hydrazone or imine for improved bioavailability .

Q. How do structural modifications (e.g., oxane vs. morpholine rings) impact biological activity?

Comparative studies show:

  • Oxane rings improve metabolic stability compared to morpholine due to reduced ring strain and slower oxidative degradation .
  • Substitution at C-3 : Methyl groups enhance lipophilicity, while bulkier substituents (e.g., ethyl) may reduce membrane permeability .

Q. What analytical methods are used to resolve contradictions in reported synthetic yields or reaction pathways?

  • Controlled kinetic studies : Monitor reaction progress via HPLC or in-situ IR to identify intermediates or side products (e.g., over-oxidation of aldehyde to carboxylic acid) .
  • Isotopic labeling : Use ¹³C-labeled precursors to trace reaction pathways and validate proposed mechanisms .

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the oxane nitrogen) to steer electrophilic substitution to the C-5 position .
  • Metal catalysis : Pd-catalyzed C–H activation for selective arylation at the pyrazole C-3 or C-5 positions .

Methodological Resources

  • Synthetic protocols : Refer to Vilsmeier-Haack and nucleophilic substitution methodologies .
  • Spectroscopic libraries : PubChem and CAS Common Chemistry provide reference NMR/IR data .
  • Crystallographic databases : CCDC entries (e.g., from Acta Crystallographica) for structural validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.